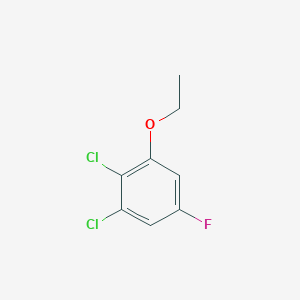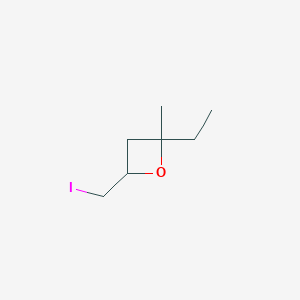
2-Ethyl-4-(iodomethyl)-2-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(iodomethyl)-2-methyloxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of an ethyl group, an iodomethyl group, and a methyl group attached to the oxetane ring. Oxetanes are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(iodomethyl)-2-methyloxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of appropriate precursors. One common method involves the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through a halogenation reaction. This can be achieved by treating the oxetane with iodomethane in the presence of a base such as potassium carbonate.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(iodomethyl)-2-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxetane ring can lead to the formation of open-chain alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted oxetanes with various functional groups.
Oxidation: Products include oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: Products include open-chain alcohols or ethers.
Scientific Research Applications
2-Ethyl-4-(iodomethyl)-2-methyloxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(iodomethyl)-2-methyloxetane involves its reactivity due to the strained oxetane ring and the presence of the iodomethyl group. The compound can act as an electrophile in nucleophilic substitution reactions, where the iodine atom is displaced by nucleophiles. The strained ring structure also makes it susceptible to ring-opening reactions, leading to the formation of various functionalized products.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(iodomethyl)oxetane: Similar structure but lacks the ethyl group.
2-Ethyl-4-(bromomethyl)-2-methyloxetane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2-Ethyl-4-(chloromethyl)-2-methyloxetane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
2-Ethyl-4-(iodomethyl)-2-methyloxetane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to bromomethyl or chloromethyl analogs. The combination of the ethyl and methyl groups also influences its chemical properties and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
2007921-18-6 |
|---|---|
Molecular Formula |
C7H13IO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-ethyl-4-(iodomethyl)-2-methyloxetane |
InChI |
InChI=1S/C7H13IO/c1-3-7(2)4-6(5-8)9-7/h6H,3-5H2,1-2H3 |
InChI Key |
IGIJFXWVFVFOGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(O1)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



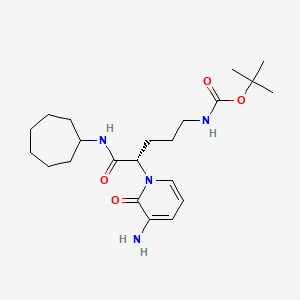

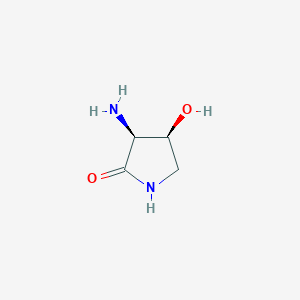
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
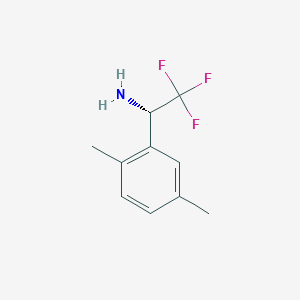
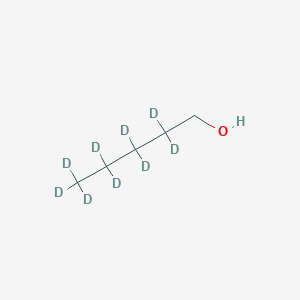
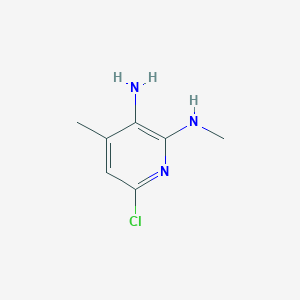
![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
